Unique Promotion of IAA Oxidation by Peroxidase: Functional Differentiation from Common Catechol Inhibitors
In a head-to-head comparative study of phenolic effects on horseradish peroxidase-catalyzed IAA decarboxylation, 3',4'-dihydroxypropiophenone exhibited a functional profile distinct from typical o-diphenols. While o-diphenols such as caffeic acid, 3,4-dihydroxyphenylacetic acid, protocatechuic acid, and catechol produced strong inhibition of IAA oxidation, 3',4'-dihydroxypropiophenone (along with 3,4-dihydroxyacetophenone) instead promoted IAA oxidation in the absence of the cofactor 2,4-dichlorophenol (DCP) [1]. This divergent behavior demonstrates that the propiophenone ketone moiety overrides the typical inhibitory action of the catechol group in this enzymatic context [1].
| Evidence Dimension | Effect on horseradish peroxidase-catalyzed IAA oxidation (no DCP present) |
|---|---|
| Target Compound Data | Promotes IAA oxidation |
| Comparator Or Baseline | Caffeic acid, 3,4-dihydroxyphenylacetic acid, protocatechuic acid, catechol (all o-diphenols) |
| Quantified Difference | Promotion vs. Inhibition (qualitative functional divergence) |
| Conditions | Horseradish peroxidase (EC 1.11.1.7) assay with [1-14C]IAA, absence of 2,4-dichlorophenol (DCP) |
Why This Matters
For researchers studying plant hormone regulation or developing peroxidase-based assays, this functional distinction determines whether the compound will act as a promoter or inhibitor of IAA oxidation, directly impacting experimental design and interpretation.
- [1] Lee TT, Starratt AN, Jevnikar JJ. Regulation of enzymic oxidation of indole-3-acetic acid by phenols: Structure-activity relationships. Phytochemistry. 1982;21(3):517-523. View Source
